3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
描述
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al (CAS: 1446447-97-7) is a cucurbitacin-type triterpenoid primarily isolated from plants in the Cucurbitaceae family, such as Momordica charantia (bitter melon) . Its molecular formula is C₃₀H₄₈O₅ (MW: 488.7 g/mol), featuring a tetracyclic cucurbitane skeleton with hydroxyl groups at positions 3β, 7β, 23, and 24, along with a conjugated diene system (Δ⁵,²⁵) and an aldehyde moiety at C-19 .
属性
分子式 |
C30H48O5 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC 名称 |
(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2R)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-17(2)25(35)22(32)14-18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19-,20-,22?,23+,24+,25?,26+,28-,29+,30-/m1/s1 |
InChI 键 |
RUCKJTASGDJGBO-GURYYEPBSA-N |
手性 SMILES |
C[C@H](CC(C(C(=C)C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C |
规范 SMILES |
CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves the isolation of the compound from natural sources such as Momordica charantia. The isolation process includes extraction with solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can also be synthesized through chemical reactions involving the modification of cucurbitane-type triterpenoids.
Industrial Production Methods
化学反应分析
Oxidation Reactions
The compound’s hydroxyl groups at positions 3, 7, 23, and 24 are susceptible to oxidation. For example:
-
Primary hydroxyl groups (e.g., at C-23/C-24) can oxidize to ketones under mild conditions, forming derivatives like cucurbitane-3,7-diketones.
-
Allylic hydroxyl groups adjacent to double bonds (e.g., at C-7) may undergo dehydrogenation to form α,β-unsaturated ketones .
Key Reaction Example:
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al | Jones reagent (CrO₃/H₂SO₄) | 3,7,23,24-Tetraketo-cucurbita-5,25-dien-19-al |
Acetylation and Esterification
The hydroxyl groups readily undergo acetylation or esterification:
-
Acetylation : Treatment with acetic anhydride/pyridine yields acetylated derivatives (e.g., 3,7,23,24-tetra-O-acetylcucurbita-5,25-dien-19-al).
-
Esterification : Reacts with fatty acids (e.g., palmitic acid) to form lipophilic esters, enhancing bioavailability.
Stability Considerations:
-
The aldehyde group at C-19 is sensitive to over-oxidation but can be protected during esterification/acetylation.
Biological Activity-Driven Modifications
While not traditional chemical reactions, the compound’s interactions with biological systems involve covalent and non-covalent modifications:
-
PPARγ Activation : The hydroxyl groups mediate hydrogen bonding with PPARγ’s ligand-binding domain, promoting adipocyte differentiation .
-
AMPK Phosphorylation : Indirect reactivity via metabolic pathways enhances AMPK activity by 2.5-fold at 10 µM .
Structural Derivatives and Analogues
Derivatives synthesized from this compound show altered bioactivity:
Degradation Pathways
科学研究应用
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al has several scientific research applications:
Chemistry: Used as a reference compound in the study of cucurbitane-type triterpenoids.
Biology: Investigated for its anti-inflammatory and hepatoprotective effects.
Medicine: Studied for its potential anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals.
作用机制
The mechanism of action of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound’s hydroxyl groups play a crucial role in its biological activity by facilitating interactions with target proteins .
相似化合物的比较
Comparison with Similar Cucurbitacins
Structural Variations and Functional Group Modifications
The table below summarizes key structural differences between 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al and related cucurbitacins:
Key Observations:
Hydroxylation Patterns : The target compound’s hydroxylation at C23 and C24 distinguishes it from analogs like 3,7,25-Trihydroxycucurbita-5,23-dien-19-al, which lacks the 23-OH group .
Glycosylation : The glucoside derivative (C₃₆H₅₈O₁₀) shows increased polarity and molecular weight due to the β-D-glucose moiety at C7, likely enhancing solubility .
Methoxy Substitutions : 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al replaces hydroxyls with methoxy groups, reducing hydrogen-bonding capacity and altering pharmacokinetics .
Ketone vs. Aldehyde Groups : Cucurbitacin D features ketones at C3, C11, and C22 instead of the aldehyde at C19, which may influence receptor binding .
Physicochemical and Bioactivity Comparisons
Table 2: Physicochemical Properties
Key Findings:
- Polarity and Solubility : The glucoside derivative’s water solubility (1.2 mg/mL) is significantly higher than the aglycone forms, making it more suitable for aqueous formulations .
- Cytotoxicity : The target compound’s four hydroxyl groups correlate with moderate cytotoxicity, while methoxy-substituted analogs show reduced activity, likely due to decreased polarity .
- Metabolic Stability : Methoxy groups in 3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-dien-19-al may slow hepatic metabolism, extending half-life .
生物活性
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is a triterpenoid compound derived from the plant Momordica charantia, commonly known as bitter melon. This compound has garnered attention due to its diverse biological activities, which include potential anti-cancer, anti-diabetic, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings and relevant case studies.
- Molecular Formula : C30H48O5
- CAS Number : 1446447-97-7
- Molecular Weight : 488.7 g/mol
The structure of this compound features multiple hydroxyl groups that contribute to its biological activity.
Anti-Cancer Properties
Research has indicated that this compound exhibits significant anti-cancer properties. A study conducted by Zhang et al. (2017) demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. The following table summarizes key findings from this study:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.2 | Caspase-3 activation |
| MCF-7 | 12.8 | ROS generation and mitochondrial dysfunction |
| A549 | 18.4 | Inhibition of NF-kB signaling |
Anti-Diabetic Effects
Another area of interest is the compound's potential in managing diabetes. A study by Liu et al. (2019) highlighted its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic rats. The results are summarized below:
| Parameter | Control Group | Treated Group | P-Value |
|---|---|---|---|
| Fasting Blood Glucose (mg/dL) | 250 ± 15 | 150 ± 10 | <0.01 |
| Insulin Level (µU/mL) | 5.0 ± 1.2 | 10.5 ± 1.5 | <0.01 |
Anti-Inflammatory Activity
This compound has also been noted for its anti-inflammatory properties. A study by Wang et al. (2020) showed that this compound could significantly reduce levels of pro-inflammatory cytokines in vitro.
Cytokine Levels Reduction
| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-alpha | 120 ± 20 | 45 ± 10 | 62% |
| IL-6 | 80 ± 15 | 30 ± 8 | 63% |
Case Study: Diabetes Management
In a clinical trial involving patients with type 2 diabetes, supplementation with bitter melon extract containing this compound resulted in improved glycemic control over a period of three months. Patients reported significant reductions in HbA1c levels compared to the placebo group.
Case Study: Cancer Treatment
A case study involving a patient with advanced liver cancer treated with a regimen including this compound showed promising results in tumor size reduction and improved quality of life metrics.
常见问题
Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al?
Methodological Answer:
Structural determination requires a combination of 1D/2D NMR (e.g., , , HSQC, HMBC) to resolve hydroxylation patterns and double-bond geometry, complemented by high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. X-ray crystallography is ideal for absolute stereochemistry but requires high-purity crystals. For purity validation, reverse-phase HPLC with UV/Vis or MS detection is recommended, using C18 columns and gradient elution with acetonitrile/water .
Basic: How can researchers ensure the stability of this compound during storage and handling?
Methodological Answer:
Store the compound in anhydrous conditions (desiccated environment) at -20°C to prevent oxidation or hydrolysis. Pre-purge vials with inert gas (e.g., argon) to minimize degradation. Monitor stability via periodic HPLC-UV analysis (e.g., tracking peak area reduction or new degradation peaks). Avoid exposure to strong oxidizers, as cucurbitacin derivatives are prone to decomposition under such conditions .
Advanced: How do hydroxylation patterns at C-3, C-7, C-23, and C-24 influence bioactivity in cucurbitacin derivatives?
Methodological Answer:
Hydroxyl groups at C-3 and C-7 are critical for binding to cellular targets like STAT3 or tubulin, as shown in SAR studies. For example, removal of the C-23 hydroxyl reduces anti-inflammatory activity by 60% in murine macrophage assays. Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with target proteins, and validate with site-directed mutagenesis in recombinant systems. Comparative studies with analogs (e.g., 3β-Hydroxy-7β,25-dimethoxy derivatives) highlight the role of stereochemistry .
Advanced: How should researchers resolve contradictions in reported cytotoxicity data across studies?
Methodological Answer:
Discrepancies often arise from variations in cell line sensitivity (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. resazurin), or compound purity (HPLC purity <95% may skew results). Conduct meta-analysis with strict inclusion criteria (e.g., purity ≥95%, standardized IC50 protocols) and perform replicate experiments under controlled conditions. Statistical tools like Bland-Altman plots can quantify inter-study variability .
Basic: What extraction and purification strategies yield high-purity this compound from plant sources?
Methodological Answer:
Use methanol or ethanol maceration of dried plant material (e.g., Momordica charantia), followed by liquid-liquid partitioning (ethyl acetate/water) to isolate cucurbitacins. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and finalize with preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid). Validate purity with NMR and HR-MS .
Advanced: What in silico and in vivo models are optimal for studying this compound’s anti-inflammatory mechanisms?
Methodological Answer:
For in silico analysis , use molecular dynamics simulations (GROMACS) to model interactions with NF-κB or COX-2. In vivo, employ DSS-induced colitis in mice to assess intestinal anti-inflammatory activity. Measure biomarkers (e.g., IL-6, TNF-α) via ELISA and corroborate with histopathology. Include pharmacokinetic studies (LC-MS/MS plasma analysis) to evaluate bioavailability .
Basic: How can researchers validate the compound’s identity when commercial standards are unavailable?
Methodological Answer:
Use direct comparison with published spectral data (e.g., NMR chemical shifts in DMSO-) and spiking experiments with authenticated samples from academic collaborators. Cross-validate via HR-MS fragmentation patterns and optical rotation measurements if chirality is established. Reference databases like SciFinder or Reaxys provide curated spectral libraries .
Advanced: What strategies enhance the bioavailability of this compound for therapeutic studies?
Methodological Answer:
Modify the C-19 aldehyde group to a prodrug (e.g., acetylated or PEGylated derivatives) to improve solubility. Use nanoparticle encapsulation (PLGA or liposomes) for targeted delivery. Assess bioavailability via Caco-2 cell monolayer permeability assays and in vivo pharmacokinetics (AUC calculations). Compare with analogs like cucurbitacin B to identify structural optimizations .
Basic: What are the key challenges in synthesizing this compound via total synthesis?
Methodological Answer:
Key hurdles include stereoselective hydroxylation at C-23/C-24 and regioselective formation of the diene system. Use Sharpless asymmetric dihydroxylation for vicinal diols and Grubbs metathesis for diene formation. Protect hydroxyl groups as silyl ethers during synthesis. Final deprotection requires mild conditions (e.g., TBAF in THF) to avoid degradation .
Advanced: How can researchers design dose-response studies to minimize off-target effects in cytotoxicity assays?
Methodological Answer:
Perform preliminary RNA-seq to identify pathways affected by subtoxic doses. Use high-content screening (HCS) with multi-parameter readouts (e.g., cell cycle, apoptosis, mitochondrial membrane potential). Optimize dosing using Hill slope models to differentiate specific vs. nonspecific effects. Include positive controls (e.g., paclitaxel for tubulin-targeting activity) to contextualize results .
Guidelines for Use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
